The conformational energy landscape of 1,3-dithiane has been explored using both experimental and computational methods. The table below summarizes the key findings from the available literature:
| Method | Key Finding | Energy Difference/Barrier | Reference/Year |
|---|---|---|---|
| Electron Diffraction | Determined molecular structure and conformation in the gas phase. | N/A | [1] (1978) |
| HF/6-31G(d) & MP2/6-31G(d)/HF/6-31G(d) | Identified six minima on the Potential Energy Surface (PES), including chair and flexible (enantiomeric) forms. | N/A | [2] (2010) |
| Molecular Dynamics (at 295-300 K) | Observed interconversion between flexible conformers and the chair conformer upon heating. | N/A | [2] (2010) |
| For comparison: 1,3-Dioxane (MP2/6-31G(d)/HF/6-31G(d)) | Chair conformer is the most stable. | - | [2] (2010) |
The 2010 study concluded that the conformational isomerization of this compound and its oxygen analog, 1,3-dioxane, proceed along common routes, with their potential energy surfaces each containing six minima separated by several potential barriers [2].
The search results do not provide a detailed, step-by-step experimental protocol for conformational analysis (such as specific sample preparation for spectroscopy or crystallography). However, the core computational methodology from the 2010 study is outlined below.
Computational Protocol (as described in [2]):
Based on the general scientific approach and the information retrieved, the following diagram illustrates a typical workflow for the computational conformational analysis of a molecule like this compound.
The table below summarizes the fundamental differences between 1,3-dioxane and 1,3-dithiane.
| Feature | 1,3-Dioxane | This compound |
|---|---|---|
| Heteroatoms | Two oxygen (O) atoms at 1,3-positions [1] | Two sulfur (S) atoms at 1,3-positions [2] |
| Key Structural Role | Common protecting group for carbonyls (aldehydes/ketones) [3] [1] | Versatile building block for C-C bond formation; precursor in natural product synthesis [2] |
| Anion Stability | Less stable 2-lithio derivative [3] | Highly stable 2-lithio derivative due to electron back-donation into sulfur d-orbitals [2] |
| Conformational Analysis | Dynamic chair conformation; studied via Variable Temperature NMR [3] | Information not specified in search results |
| Metabolism (in Theophylline Derivatives) | Enzymatic ring cleavage, converting the acetal group to an ester [4] | Resists ring cleavage; undergoes diastereoselective sulfoxidation [4] |
The stability of the 2-lithio-1,3-dithiane anion makes it a powerful tool in umpolung chemistry, reversing the normal polarity of a carbonyl group and enabling the synthesis of α,β-unsaturated alkenes [2]. In contrast, 1,3-dioxanes are more commonly involved in reactions where the ring itself is the electrophile or participate in cyclization and transacetalization reactions [3].
A structure-metabolism correlation study on theophylline derivatives provides critical experimental insight [4]:
This metabolic pathway is illustrated in the following experimental workflow:
The 1,3-dithiane group is known for its robust stability across a wide range of conditions, which is why it is often used in the late stages of complex syntheses. The quantitative stability data is summarized in the table below [1].
Table: Stability of this compound Under Various Conditions
| Condition / Reagent Class | Specific Reagents | Stability |
|---|---|---|
| Aqueous Acids & Bases | pH < 1, 100°C; pH > 12, 100°C | Stable |
| pH = 1-12, Room Temperature | Stable | |
| Bases | LDA, t-BuOK, NEt3, Pyridine |
Stable |
| Nucleophiles | RLi, RMgX, RCuLi, Enolates, NaOCH3, NH3, RNH2 | Stable |
| Electrophiles | RCOCl, RCHO, CH3I, :CCl2, Bu3SnH | Stable |
| Reducing Agents | H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4 | Stable |
| Oxidizing Agents | KMnO4, OsO4, CrO3/Py, RCOOOH, MnO2 | Not Stable |
| I2, Br2, Cl2 | Not Stable |
The formation of this compound from a carbonyl compound is a Lewis or Brønsted acid-catalyzed reaction with 1,3-propanedithiol. Multiple efficient catalytic systems have been developed [1].
Table: Selected Methodologies for this compound Formation
| Catalyst | Key Features / Conditions | Citation |
|---|---|---|
| Iodine (I2) | Mild conditions; also applicable for transthioacetalization. | [1] |
| Yttrium Triflate (Y(OTf)3) | Highly chemoselective for aldehydes over ketones. | [1] |
| Tungstophosphoric Acid (H3PW12O40) | Solvent-free; excellent yields for aldehydes, ketones, and sterically hindered carbonyls. | [1] |
| p-Toluenesulfonic Acid (PTSA) / SiO2 | Short reaction times, easy purification via filtration. | [1] |
| HClO4-SiO2 | Extremely efficient under solvent-free conditions at room temperature. | [1] |
| Copper Bis(dodecyl sulfate) [Cu(DS)2] | Surfactant-combined catalyst; works in water at room temperature; recyclable. | [1] |
Example Protocol: Protection using Iodine Catalyst [1]
Deprotection typically requires harsh hydrolytic conditions or oxidative methods. Recent advances focus on milder, more selective protocols [1].
1. Mild Oxidative Deprotection using H2O2/Iodine [2] This method is a green and efficient alternative that proceeds under essentially neutral conditions.
2. Oxidative-Hydrolytic Deprotection for dM-Dmoc Protected Amines [3] This two-step, one-pot procedure is highly relevant for amine protection in complex molecules like pharmaceuticals.
The following diagrams, created using Graphviz, illustrate the core concepts and stability relationships of the this compound protecting group.
Diagram 1: The core workflow for the protection and deprotection of a carbonyl group using the this compound group.
Diagram 2: A summary of the key chemical stability properties of the this compound protecting group.
The this compound moiety is the basis for the dimethyl-1,3-dithian-2-ylmethoxycarbonyl (dM-Dmoc) amine protecting group, which offers orthogonal deprotection conditions compared to common groups like Boc and Fmoc [3].
Quantum-chemical calculations reveal that the conformational isomerization of this compound proceeds on a complex potential energy surface (PES). The system features multiple minima and transition states, characterizing the interconversion between its most stable and flexible forms [1].
The following table summarizes the key findings from the computational studies.
| Aspect | Description | Method / Basis Set | Source |
|---|---|---|---|
| General Isomerization | Proceeds along common routes with 1,3-dioxane; PES contains six minima (chair invertomers & enantiomeric flexible forms). | HF/6-31G(d), MP2/6-31G(d)//HF/6-31G(d) | [1] |
| Sulfone Derivative Conformations | 19 conformations considered; 4 minima and 5 transition states identified for inversion-topomerization process. | Not Specified / B3LYP/6-311+G(2d,p) | [2] [3] |
| Dynamic Behavior | Flexible conformers transform into each other and into the chair conformer upon heating (295–300 K). | Molecular Dynamics | [1] |
While the search results lack detailed step-by-step laboratory protocols for conformational analysis, they point to established computational methodologies.
The diagram below illustrates the general pathway for the conformational interconversion of this compound, based on the described potential energy surface.
This diagram outlines the interconversion between chair conformers via flexible forms through distinct transition states [1]. "Topomerization" refers to the process that interconverts enantiomeric flexible forms.
The 1,3-dithiolane scaffold (a 5-membered ring analog) has been rehabilitated as a privileged structure in drug design [5]. For derivatives with a chiral center, separating and characterizing stereoisomers is critical.
1,3-dithiane and its derivatives are primarily used as versatile protecting groups for carbonyl compounds and as key components in detection and amplification systems for molecular recognition, which is crucial in drug discovery [1] [2].
| Application Area | Role of this compound | Key Finding/Use | Citation |
|---|---|---|---|
| Carbonyl Deprotection | Thioacetal/thioketal protecting group | Solid-state deprotection using Hg(NO₃)₂·3H₂O; completed in 1-4 minutes with high yields (88-96%) [1]. | [1] |
| Molecular Recognition Assay | Photoremovable Protecting Group (PPG) in a binary system | Enables detection of avidin at attomole levels via electron-transfer fragmentation and amplification cascade [2]. | [2] |
| Chiral Modification | Chiral modifier (R-1,3-dithiane 1-oxide) in zeolite Y | Creates enantioselective catalyst for alcohol dehydration; modifier stable up to 180°C [3]. | [3] |
The following is a detailed methodology for deprotecting 1,3-dithianes to their parent carbonyl compounds under solvent-free conditions [1].
The following diagram illustrates the logic and workflow of the molecular recognition and amplification assay that utilizes this compound as a photoremovable protecting group.
> Workflow for molecular recognition detection using a this compound protected sensitizer and an amplification cascade.
The search results indicate that high-level multireference ab initio methods are essential for simulating the excited-state dynamics involving this compound systems, as required for the photo-induced electron transfer processes [2] [4].
For a deeper dive into molecular dynamics, I suggest you explore these specific areas:
1,3-Dithianes are commonly used as protecting groups for carbonyl compounds (aldehydes and ketones) and can be synthesized by reacting the carbonyl compound with 1,3-propanedithiol under acid catalysis [1] [2]. The table below summarizes various catalytic methods for this reaction.
Table 1: Catalytic Methods for 1,3-Dithiane Formation
| Catalyst | Key Features / Scope | Reaction Conditions | Citation / Year |
|---|---|---|---|
| Lewis acid-surfactant-combined catalyst (e.g., Cu(DS)₂) | High chemoselectivity; reusable catalyst; reaction in water at room temperature. | Water, Room Temperature | [1] (2010) |
| Yttrium triflate (Yb(OTf)₃) | Chemoselective protection of aldehydes. | - | [1] (2004) |
| Tungstophosphoric acid (H₃PW₁₂O₄₀) | Excellent yields; solvent-free; good for sterically hindered carbonyls. | Solvent-free or refluxing petroleum ether | [1] (2002) |
| Iodine (I₂) | Mild conditions; also applicable for transthioacetalization. | - | [1] (2001) |
| p-Toluenesulfonic acid (p-TsOH) with SiO₂ | Short reaction times, excellent yields; simple purification. | - | [1] (2005) |
| HClO₄-SiO₂ | Extremely efficient, reusable catalyst; solvent-free. | Solvent-free, Room Temperature | [1] (2006) |
| Iron Catalyst (with 2-chloro-1,3-dithiane) | Mild conditions; good to excellent yields. | Mild Conditions | [1] (2014) |
| LiBr | Chemoselective for aromatic and α,β-unsaturated aldehydes; neutral, solvent-free conditions. | Solvent-free | [1] (1999) |
Deprotection often requires specific reagents due to the stability of 1,3-dithianes [1]. The following are two distinct protocols.
This method is suitable for substrates sensitive to acidic or basic conditions and avoids overoxidation to carboxylic acids [1].
This is a fast, solvent-free method, though it uses toxic mercury compounds [3].
A study on methyl-substituted 1,3-dithianes provides specific insights into their conformational PES [4].
The following diagram illustrates the typical workflow for determining the conformational PES of this compound, integrating both computational and experimental data.
> Workflow integrating computational and experimental methods for this compound conformational analysis.
The This compound group serves as a cornerstone protecting group in organic synthesis, offering exceptional stability under a wide range of reaction conditions. This protective strategy involves the conversion of carbonyl compounds to their corresponding 1,3-dithianes through reaction with 1,3-propanedithiol. The significance of this protection method extends beyond mere safeguarding of carbonyl functionality; it enables profound reactivity alterations through the concept of umpolung (polarity reversal), transforming electrophilic carbonyl carbons into potent nucleophilic centers when deprotonated at the C2 position. This strategic reversal has been extensively employed in the synthesis of complex natural products and pharmaceutical intermediates, making it an indispensable tool for synthetic chemists [1].
The exceptional stability profile of 1,3-dithianes stems from their resistance to both acidic and basic conditions, as well as their compatibility with various nucleophiles and reducing agents. This stability allows for multi-step synthetic sequences to be performed while the carbonyl group remains protected, with subsequent deprotection occurring in the final stages of synthesis. The versatility of this protecting group is further demonstrated by the diverse methodologies developed for both installation and removal, accommodating a broad spectrum of substrate sensitivities and functional group compatibilities [2] [1].
The protection of carbonyl compounds as 1,3-dithianes represents a transformative process that alters the fundamental reactivity of the original functional group. The mechanism involves an acid-catalyzed nucleophilic addition where 1,3-propanedithiol attacks the carbonyl carbon, resulting in the formation of a cyclic thioacetal. This process is typically catalyzed by Brønsted or Lewis acids that activate the carbonyl group toward nucleophilic attack while facilitating water elimination [2].
The true synthetic power of 1,3-dithianes emerges through their ability to undergo umpolung (reactivity reversal). When deprotonated at the C2 position using strong bases such as n-butyllithium, the resulting 2-lithio-1,3-dithiane functions as a masked nucleophilic acyl anion equivalent. This anion stability arises from electron back-donation into vacant sulfur d-orbitals, creating a resonance-stabilized system. The nucleophilic character of these anions allows for carbon-carbon bond formation with various electrophiles, after which the dithiane moiety can be hydrolytically removed to regenerate the carbonyl functionality, often with one additional carbon atom [1].
Table 1: Stability Profile of this compound Protected Carbonyl Compounds
| Condition Type | Reagents/Conditions | Stability |
|---|---|---|
| Aqueous Systems | pH < 1, 100°C | Unstable |
| pH = 1, RT | Stable | |
| pH = 4-12, RT | Stable | |
| pH > 12, 100°C | Unstable | |
| Bases | NEt₃, Pyridine | Stable |
| t-BuOK | Stable | |
| LDA | Stable | |
| Nucleophiles | RLi, RMgX | Stable |
| RCuLi, Enolates | Stable | |
| NH₃, RNH₂ | Stable | |
| Oxidizing Agents | KMnO₄, CrO₃/Py | Unstable |
| RCOOOH, Halogens | Unstable |
The following diagram illustrates the complete synthetic workflow for utilizing this compound protection in organic synthesis, highlighting key transformations and decision points:
Various catalyst systems have been developed for the efficient conversion of carbonyl compounds to 1,3-dithianes. The choice of catalyst depends on substrate sensitivity, functional group compatibility, and practical considerations such as ease of workup and catalyst recycling.
Lewis Acid-Surfactant Combined Catalyst: A copper bis(dodecyl sulfate) [Cu(DS)₂] catalyst system enables highly efficient thioacetalization in water at room temperature. This approach offers significant advantages including high chemoselectivity, simplified purification without organic solvents, and excellent yields. The surfactant properties of the catalyst facilitate reactions in aqueous media while maintaining compatibility with water-sensitive substrates [2].
Yttrium Triflate Catalysis: Yttrium triflate (Y(OTf)₃) serves as a highly effective catalyst for thioacetalization, particularly for chemoselective protection of aldehydes in the presence of ketones. This method employs catalytic amounts (typically 1-5 mol%) of yttrium triflate in various solvents, achieving excellent yields while maintaining mild reaction conditions compatible with acid-sensitive functional groups [2].
Iodine-Catalyzed Protection: Molecular iodine (I₂) in catalytic amounts (5-10 mol%) provides an efficient, mild method for thioacetalization of aldehydes and ketones. This system also facilitates transthioacetalization from O,O-acetals, O,O-ketals, and O,S-acetals. The mild reaction conditions and commercial availability of iodine make this method practically advantageous for many synthetic applications [2].
Table 2: Catalyst Systems for this compound Protection
| Catalyst System | Reaction Conditions | Yield Range | Key Advantages |
|---|---|---|---|
| Cu(DS)₂ | RT, H₂O, 1-12 h | 85-95% | Aqueous media, recyclable catalyst, chemoselective |
| Y(OTf)₃ | RT, CH₂Cl₂, 0.5-3 h | 80-98% | Chemoselective for aldehydes, mild conditions |
| I₂ | RT, various solvents, 1-4 h | 75-95% | Mild conditions, commercial availability |
| Tungstophosphoric Acid | Solvent-free or reflux, 1-2 h | 85-95% | Chemoselective for diketones, solvent-free option |
| HClO₄-SiO₂ | Solvent-free, RT, 5-30 min | 80-95% | Fast reaction, solvent-free, reusable catalyst |
Materials: Carbonyl compound (1.0 mmol), 1,3-propanedithiol (1.2 mmol), yttrium triflate (0.05 mmol, 5 mol%), anhydrous dichloromethane (5 mL).
Procedure:
Note: This method is particularly effective for chemoselective protection of aldehydes in the presence of ketones. For substrates containing base-sensitive functionalities, the workup can be modified using careful aqueous washings with brine instead of basic conditions.
Deprotection of 1,3-dithianes to regenerate the parent carbonyl compounds often requires carefully controlled oxidative conditions. Numerous methodologies have been developed to address the challenge of cleaving the robust C-S bonds while preserving other sensitive functional groups.
Iodine-Activated Hydrogen Peroxide System: A particularly mild oxidative deprotection employs iodine (5 mol%) as a catalyst with 30% aqueous hydrogen peroxide as the terminal oxidant in water containing sodium dodecyl sulfate (SDS) as surfactant. This system operates under essentially neutral conditions, preventing acid- or base-mediated side reactions. The procedure involves combining the this compound (1.0 mmol) with SDS (0.1 g) in water (5 mL), followed by addition of iodine (0.05 mmol) and 30% H₂O₂ (2.0 mmol). The reaction typically completes within 1-3 hours at room temperature with excellent yield and without overoxidation of aldehydes to carboxylic acids [2].
o-Iodoxybenzoic Acid (IBX)/β-Cyclodextrin System: A highly efficient and chemoselective deprotection method utilizes IBX in the presence of β-cyclodextrin in water under neutral conditions at room temperature. This system achieves excellent yields across a broad substrate scope, including acid- and base-sensitive substrates. The procedure involves mixing the this compound (1.0 mmol) with β-cyclodextrin (0.5 mmol) in water (10 mL), followed by portionwise addition of IBX (2.2 mmol). The reaction is complete within 2-4 hours, after which the carbonyl compound is extracted with ethyl acetate and purified if necessary [2].
Photodeprotection with Thiapyrylium Sensitizer: A novel photochemical approach enables deprotection of 1,3-dithianes using thiapyrylium salts as photosensitizers. This method proceeds via an electron transfer mechanism from the dithiane to the triplet sensitizer, followed by C-S bond cleavage to form a distonic radical cation species. Experimental evidence indicates that superoxide anion drives the deprotection reaction, with molecular oxygen being essential for efficient conversion. The procedure involves irradiating a solution of the this compound (1.0 mmol) and thiapyrylium salt (0.02 mmol) in acetonitrile with a medium-pressure mercury lamp while bubbling oxygen through the solution. Reaction times vary from 2-6 hours depending on substrate structure [3] [4].
Mechanistic Insight: Laser flash photolysis and theoretical calculations reveal that electron transfer from dithianes to triplet sensitizers is extremely fast, and the decay of dithiane radical cations follows a favorable unimolecular fragmentation pathway unaffected by water or oxygen. This mechanistic understanding supports the development of broader photochemical deprotection strategies for thioketals [3].
Mercury(II) Nitrate Trihydrate Method: A highly efficient and rapid solid-state deprotection utilizes mercury(II) nitrate trihydrate [Hg(NO₃)₂·3H₂O] for converting 1,3-dithianes to corresponding carbonyl compounds. This method offers exceptional speed and simplicity, with reactions typically completing within 1-4 minutes.
Procedure:
Advantages and Limitations: This method provides excellent yields (85-96%) with extremely short reaction times and simple workup. However, the use of mercury salts presents environmental and toxicity concerns, limiting its application in industrial settings. The method shows tolerance for various functional groups including nitro, methoxy, and halogen substituents, with aldehydes not undergoing further oxidation to carboxylic acids [5].
Table 3: Comparison of Deprotection Methods for 1,3-Dithianes
| Method | Conditions | Time | Yield Range | Functional Group Tolerance |
|---|---|---|---|---|
| I₂/H₂O₂/SDS | H₂O, RT, neutral | 1-3 h | 85-95% | Excellent for acid/base-sensitive groups |
| IBX/β-CD | H₂O, RT, neutral | 2-4 h | 80-95% | Broad compatibility |
| Photochemical | CH₃CN, hν, O₂ | 2-6 h | 70-90% | Radical-sensitive groups may interfere |
| Hg(NO₃)₂·3H₂O | Solid-state, grinding | 1-4 min | 85-96% | Nitro, halo, alkoxy groups tolerated |
| Oxalyl Chloride | CH₂Cl₂, RT, 1-2 h | 1-2 h | 80-95% | Good for aromatic systems |
A innovative masked formylation strategy based on the activation of this compound oxide with oxalyl chloride has been developed for electrophilic aromatic substitution with electron-rich arenes and heteroarenes. This method proceeds through a thionium ion intermediate, enabling efficient formylation of activated aromatic systems. The same research group developed a practical oxalyl chloride-mediated dithiane cleavage protocol that affords aldehydes in good to excellent yields under mild conditions. This approach provides operationally simple and broadly applicable methodologies for introducing formyl groups via dithiane masking strategy [6].
The utility of 1,3-dithianes extends to asymmetric synthesis, particularly through the development of α-amino-1,3-dithianes via asymmetric Umpolung reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines. This methodology achieves good chemical yields (up to 82%) with excellent diastereoselectivities (>99:1 dr). Critical to success is the slow addition of chiral N-phosphonyl imines into the solution of 2-lithio-1,3-dithiane using a syringe pump. This approach follows GAP chemistry (Group-Assistant-Purification) principles, avoiding traditional purification techniques like chromatography or recrystallization. Instead, pure chiral α-amino-1,3-dithianes are obtained by simply washing the solid crude products with hexane or hexane-ethyl acetate mixtures [7].
The this compound unit has proven invaluable in the synthesis of complex natural products, serving both as a protecting group and as an acyl anion equivalent. The stability of the dithioacetal moiety under acidic and basic conditions makes it particularly useful in extended synthetic sequences where intermediate compounds must withstand various transformation conditions [1].
In natural product synthesis, 1,3-dithianes enable key carbon-carbon bond formations through their Umpolung reactivity, allowing disconnection strategies that would otherwise be challenging with traditional carbonyl chemistry. The deprotection step often occurs in the late stages of synthesis, revealing the carbonyl functionality after other sensitive transformations are complete. While deprotection can sometimes present challenges for complex and sensitive derivatives, the methodologies outlined in these application notes provide solutions for even the most demanding substrates [1].
The this compound protecting group represents a versatile and robust tool for synthetic organic chemists, particularly in complex molecule synthesis and drug development. Its unique combination of stability under diverse conditions and ability to reverse carbonyl reactivity through Umpolung makes it indispensable for strategic bond construction. The continuous development of improved protection and deprotection methodologies ensures that this classic protecting group remains relevant in modern synthetic design, with recent advances focusing on milder conditions, enhanced selectivity, and environmentally benign approaches.
α-Amino-1,3-dithianes are versatile chiral building blocks in organic and medicinal chemistry. They function as masked α-amino aldehydes or α-amino ketones, which are valuable intermediates for synthesizing complex molecules, including natural products and pharmaceuticals [1] [2]. The 1,3-dithiane group serves a dual purpose: it acts as a synthetic equivalent for a carbonyl group (an acyl anion equivalent) and provides a stable protecting group that is resilient under both acidic and basic conditions [1]. The development of an asymmetric synthesis route for these compounds via an Umpolung reaction (polarity reversal) represents a significant advancement, offering high diastereoselectivity and a purification process that aligns with greener chemistry principles [3] [2].
The synthesis operates on the principle of Umpolung, temporarily reversing the normal reactivity of a functional group. Normally, a carbonyl compound acts as an electrophile; however, its 2-lithio-1,3-dithiane derivative is a sulfur-stabilized nucleophile, an equivalent of a masked acyl anion [1]. This nucleophile attacks chiral electrophilic imines to form a new carbon-carbon bond, which is the key step in constructing the chiral α-amino dithiane scaffold.
This specific protocol, utilizing chiral N-phosphonyl imines, provides several strategic advantages [3] [2]:
The workflow below summarizes the key stages of the experimental protocol.
Experimental Workflow for Asymmetric Synthesis
The following table summarizes the performance of the asymmetric Umpolung reaction with various chiral N-phosphonyl imines, highlighting the impact of the N-phosphonyl protecting group (R) on chemical yield and diastereoselectivity [2].
| Entry | Substrate | R Group on Imine | Product | Yield (%) | diastereoselectivity (dr) |
|---|---|---|---|---|---|
| 1 | 1a | iso-propyl | 6a | 82 | >99:1 |
| 2 | 2a | 3-pentyl | 7a | 71 | 87:13 |
| 3 | 3a | cyclohexyl | 8a | 32 | 95:5 |
| 4 | 4a | benzyl | 9a | 81 | 77:23 |
| 5 | 5a | CH₂-1-naphthyl | 10a | 70 | 86:14 |
Key Observation: The isopropyl-protected N-phosphonyl imine (Entry 1) provides the best combination of high chemical yield (82%) and excellent diastereoselectivity (>99:1), making it the recommended protecting group for this synthesis [2].
The synthesized chiral α-amino-1,3-dithianes are highly versatile intermediates.
The Corey-Seebach reaction, utilizing 2-lithio-1,3-dithiane as a key intermediate, represents a foundational umpolung (polarity reversal) strategy in synthetic organic chemistry. This approach temporarily inverts the inherent electrophilic nature of a carbonyl carbon to a nucleophilic acyl anion equivalent, enabling bond formations that are otherwise challenging to achieve through conventional reactivity patterns [1] [2]. This transformation has proven invaluable for the synthesis of complex molecular architectures, including numerous natural products and pharmaceutically relevant compounds [3] [4].
The core principle involves converting a carbonyl compound (aldehyde or ketone) into a 1,3-dithiane derivative. Subsequent deprotonation at the C2 position with a strong base generates the 2-lithio-1,3-dithiane. This species acts as a synthetic equivalent of an acyl anion, capable of reacting with a wide range of electrophiles. The final step involves hydrolytic deprotection to regenerate the carbonyl functionality, now appended with new molecular complexity [1] [3] [2].
The following diagram illustrates the general mechanism and workflow for the Corey-Seebach umpolung reaction, from substrate preparation to final deprotection.
The 2-lithio-1,3-dithiane reagent exhibits remarkable versatility, participating in reactions with numerous electrophile classes. The table below summarizes key reaction types and representative examples, providing a concise overview of its synthetic utility.
Table 1: Synthetic Scope of 2-Lithio-1,3-dithiane with Various Electrophiles
| Electrophile Class | Specific Electrophile Examples | Product Obtained After Deprotection | Key Applications |
|---|---|---|---|
| Carbonyl Compounds [1] [5] | Formaldehyde, Aldehydes, Ketones | Primary, Secondary, or Tertiary α-Hydroxy Ketones [1] | Synthesis of 1,2-diketones and α-hydroxy ketones [1] |
| Alkyl Halides [1] [5] | Methyl Iodide, Benzyl Bromide, Allyl Bromides | α-Substituted Aldehydes/Ketones [1] [5] | Chain elongation and introduction of alkyl/arylalkyl groups [5] |
| Epoxides [1] [5] | Ethylene Oxide, Styrene Oxide | γ-Hydroxy Ketones [1] [5] | Synthesis of hydroxy ketones and polyketide fragments [4] |
| Acyl Derivatives [5] [6] | Acid Chlorides, Esters, Amides | 1,2-Diketones or Keto-esters/amides [5] [6] | Synthesis of diketones and other 1,2-dicarbonyl compounds [6] |
| Michael Acceptors [5] | α,β-Unsaturated Ketones, Acrylonitrile | 1,4-Dicarbonyl Compounds, γ-Ketonitriles [5] | Conjugate addition for 1,4-difunctionalized compounds [5] |
| Iminium Ions/Imines [7] [5] | Chiral N-Phosphonyl Imines, Imino Esters | α-Amino Ketones [7] [5] | Asymmetric synthesis of α-amino carbonyl building blocks [7] |
This protocol describes the standard procedure for generating 2-lithio-1,3-dithiane and its subsequent reaction with a generic electrophile.
Reagents & Materials:
Procedure:
Safety Notes:
This protocol details the diastereoselective addition to chiral N-phosphonyl imines, a reaction that follows the Group-Assistant-Purification (GAP) chemistry principle, avoiding chromatography.
Reagents & Materials:
Procedure:
Key Parameters for Success:
The final, and often critical, step is the unmasking of the carbonyl group.
Classical Method (Hg²⁺ Salts):
Modern Oxidative Methods:
The Corey-Seebach umpolung strategy remains a powerful tool in modern natural product and pharmaceutical synthesis, as evidenced by these recent applications:
The Corey-Seebach reaction, employing 2-lithio-1,3-dithiane as an acyl anion equivalent, remains a cornerstone of umpolung strategies in synthetic organic chemistry. Its continued relevance is demonstrated by its application in the synthesis of complex natural products and its adaptation to modern synthetic challenges, such as asymmetric synthesis and the development of more sustainable purification and deprotection methods. This robust methodology provides chemists with a powerful and versatile tool for the construction of challenging carbon-carbon bonds, enabling access to valuable and intricate molecular scaffolds.
The 1,3-dithiane protecting group represents a cornerstone methodology in modern organic synthesis, providing robust protection for carbonyl functionalities under a wide range of synthetic conditions. First introduced in seminal work by Corey and Seebach, this approach leverages the reaction of carbonyl compounds with 1,3-propanedithiol to form cyclic thioacetals that exhibit remarkable stability toward both acidic and basic environments [1]. The significance of 1,3-dithianes extends beyond mere protection, as they enable the revolutionary umpoling strategy (polarity reversal) of carbonyl reactivity, allowing nucleophilic acylation equivalent reactions that have expanded the synthetic toolbox for complex molecule construction [1]. The exceptional stability of the this compound moiety against a wide spectrum of reaction conditions, including strong bases, nucleophiles, and reducing agents, has established its value in multi-step synthetic sequences, particularly in the construction of natural products and pharmaceuticals [2] [1].
The unique stability of 1,3-dithianes arises from the electronic properties of the sulfur atoms adjacent to the central carbon, which stabilize adjacent carbanions through electron back-donation into vacant sulfur d-orbitals [1]. This stabilization not only facilitates the protection aspect but also enables the generation of 2-lithio-1,3-dithiane derivatives that serve as masked nucleophilic acylating agents [1]. The development of increasingly efficient and chemoselective methods for both the formation and deprotection of 1,3-dithianes has continued to expand their application in synthetic chemistry, with recent advances focusing on green chemistry principles such as solvent-free conditions, reusable catalysts, and reduced environmental impact [2] [3].
The formation of 1,3-dithianes from carbonyl precursors typically employs 1,3-propanedithiol under various catalytic conditions. The selection of appropriate methodology depends on the substrate sensitivity, functional group tolerance, and practical considerations. The following comprehensive comparison table summarizes key protection methods developed to address diverse synthetic requirements:
Table 1: Comparative Analysis of this compound Protection Methodologies
| Catalytic System | Reaction Conditions | Reaction Time | Chemoselectivity | Yield Range | Key Advantages |
|---|---|---|---|---|---|
| Lewis acid-surfactant combined catalyst (Cu(DS)₂) | Water, RT | Variable | High | High | Solvent-free, reusable catalyst, no organic solvents [2] |
| Yttrium triflate | Standard conditions | Variable | High for aldehydes | High | Chemoselective protection of aldehydes [2] |
| Tungstophosphoric acid (H₃PW₁₂O₄₀) | Solvent-free, reflux | Variable | High for diketones | Excellent | Chemoselective conversions of α-/β-diketones [2] |
| Iodine | Mild conditions | Variable | Good | High | Applicable to transthioacetalization [2] |
| p-Toluenesulfonic acid with silica gel | Standard conditions | Short | Good | Excellent | Simple filtration, easy purification [2] |
| HClO₄-SiO₂ | Solvent-free, RT | Variable | Good | High | Efficient and reusable catalyst [2] |
| Praseodymium triflate | Standard conditions | Variable | Selective for aldehydes | High | Efficient and recyclable [2] |
| Brønsted acidic ionic liquid | Standard conditions | Short | High | Very good | Water-stable, short reaction times [2] |
| LiBr | Solvent-free | Variable | High for aromatic/α,β-unsaturated aldehydes | High | Neutral conditions, acid-sensitive substrates [2] |
| Hafnium trifluoromethanesulfonate | Mild conditions | Variable | High | High | Racemization-free for R-aminoaldehydes [2] |
Reagents: Carbonyl compound (1.0 mmol), 1,3-propanedithiol (1.2 mmol), copper bis(dodecyl sulfate) [Cu(DS)₂] (5 mol%), water (5 mL).
Procedure:
Note: This method offers high chemoselectivity, ease of operation, and purification without organic solvents. The catalyst can be recovered and reused.
Reagents: Carbonyl compound (1.0 mmol), 1,3-propanedithiol (1.2 mmol), HClO₄-SiO₂ (0.1 mmol).
Procedure:
Note: This solvent-free method offers reduced pollution, low cost, and simplicity in process and handling.
Table 2: Odorless Alternatives to 1,3-Propanedithiol
| Reagent | Conditions | Reaction Rate for Aromatic Ketones | Yield Range | Key Advantages |
|---|---|---|---|---|
| 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione | Solvent-free or in water | Relatively slow | High | Non-thiolic, odorless, chemoselective protection [2] |
The removal of this compound protecting groups to regenerate the parent carbonyl compound often requires specific reagents that overcome the robust stability of the dithioacetal system. While classical methods relied heavily on mercuric reagents, contemporary approaches have expanded to include oxidative, hydrolytic, and alternative metal-based systems to address toxicity concerns and functional group compatibility issues. The following comprehensive comparison table summarizes key deprotection methods:
Table 3: Comparative Analysis of this compound Deprotection Methodologies
| Deprotection Method | Reaction Conditions | Reaction Time | Functional Group Tolerance | Yield Range | Key Advantages |
|---|---|---|---|---|---|
| Hg(NO₃)₂·3H₂O (solid state) | Solvent-free, grinding | 1-4 minutes | Good (NO₂, MeO, Br, Cl) | 88-96% | Fast, efficient, mild, easy work-up [3] [4] |
| Hg(NO₃)₂·3H₂O (solution) | Aqueous CH₃CN | 20 minutes | Good | High | Standard solution phase [3] |
| Hg₂(NO₃)₂·2H₂O (solid state) | Solvent-free, grinding | 30 minutes | Moderate | ~70% | Alternative to Hg(II) [3] |
| Copper(II) salts | Solvent-free | Variable | Moderate | Good | Avoids mercury reagents [5] |
| 30% H₂O₂ activated by iodine | Water, SDS, neutral | Variable | High (phenol, amino groups) | Excellent | Neutral conditions, no overoxidation [2] |
| o-Iodoxybenzoic acid (IBX) with β-cyclodextrin | Water, neutral, RT | Variable | High | Excellent | Neutral conditions, room temperature [2] |
| Raney Nickel | Standard conditions | Variable | Moderate | Good | Converts C-S bonds to C-H bonds [6] |
Reagents: this compound compound (1.0 mmol), mercury(II) nitrate trihydrate (2.0 mmol).
Procedure:
Note: This method offers exceptionally fast reaction times, mild conditions, and simple work-up. A ten-fold scale reaction demonstrated maintained efficiency with 95% yield for 3-nitrobenzaldehyde.
Reagents: this compound compound (1.0 mmol), 30% aqueous H₂O₂ (2.0 mmol), iodine (5 mol%), sodium dodecyl sulfate (SDS, catalytic amount), water.
Procedure:
Note: This method tolerates various phenol and amino protecting groups without detectable overoxidation.
The exceptional utility of this compound as a carbonyl protecting group stems from its remarkable stability profile under diverse reaction conditions, enabling its persistence through multiple synthetic transformations. Comprehensive stability studies documented in Protective Groups in Organic Synthesis (Green, Wuts) demonstrate the resilience of 1,3-dithianes across a broad spectrum of chemical environments [2]:
Aqueous Conditions: Stable across pH ranges from pH = 1 at room temperature to pH = 9 at room temperature. Demonstrates instability only under extreme conditions (pH < 1 at 100°C or pH > 12 at 100°C) [2].
Basic Conditions: Exhibits excellent stability toward triethylamine, pyridine, and even strong bases like LDA and t-BuOK, enabling their use in reactions involving enolates and other strong nucleophiles [2].
Nucleophiles: Remains intact in the presence of organolithium reagents, Grignard reagents, lithium organocuprates, ammonia, amines, and sodium methoxide, making them compatible with a wide range of carbon-carbon bond forming reactions [2].
Reducing Agents: Stable toward hydrogenation conditions (H₂/Ni, H₂/Rh), zinc/HCl, sodium/ammonia, LiAlH₄, and NaBH₄, allowing selective reduction of other functional groups in the presence of the protected carbonyl [2].
Electrophiles: Generally stable toward electrophiles including acid chlorides, aldehydes, methyl iodide, and dichlorocarbene, though strong oxidizing agents will cleave the dithioacetal [2].
The this compound protecting group has been extensively employed in the synthesis of complex natural products, where its dual functionality as both a protecting group and an acyl anion equivalent provides strategic advantages. In numerous total syntheses, 1,3-dithianes serve as key intermediates enabling carbon-carbon bond formation through umpolung reactivity while maintaining carbonyl protection throughout extended synthetic sequences [1]. The stability profile allows 1,3-dithianes to persist through multiple steps including oxidations, reductions, and carbon-carbon bond formations, with final deprotection typically performed in the late stages of synthesis [2] [1].
A particularly elegant application involves the use of 1,3-dithianes in the "Great Friedel-Crafts Workaround" where a ketone produced through acylation is subsequently reduced to an alkane, effectively converting an electron-withdrawing meta-director into an electron-donating ortho-/para-director [6]. This strategy exemplifies the power of this compound chemistry in enabling synthetic pathways that would otherwise be inaccessible through direct approaches.
The following diagram illustrates the comprehensive workflow for the protection of carbonyl compounds as 1,3-dithianes and their subsequent deprotection:
Figure 1: Comprehensive workflow for this compound protection and deprotection in synthetic sequences
Selecting appropriate protection and deprotection strategies requires careful consideration of substrate sensitivity and synthetic goals:
For acid-sensitive substrates: Employ LiBr-catalyzed protection under solvent-free neutral conditions [2].
For green chemistry priorities: Utilize Cu(DS)₂ catalyst in water or solvent-free approaches with HClO₄-SiO₂ [2].
For rapid deprotection needs: Apply solid-state Hg(NO₃)₂·3H₂O method with 1-4 minute reaction times [3] [4].
For mercury-free requirements: Implement oxidative methods (H₂O₂/I₂) or copper(II) salts under solvent-free conditions [2] [5].
For substrates with multiple sensitive protecting groups: Choose neutral condition deprotections (H₂O₂/I₂ or IBX/β-cyclodextrin) [2].
Successful implementation of this compound protection protocols requires attention to potential technical challenges:
Incomplete Protection: For sterically hindered carbonyl compounds, consider using tungstophosphoric acid in refluxing petroleum ether to improve conversion [2].
Slow Deprotection Kinetics: Functional groups such as methoxy and nitro may complex with mercury(II) nitrate, slightly extending deprotection times; plan synthetic sequences accordingly [3].
Product Isolation Challenges: For solid-state deprotections, ensure thorough grinding of reagents to maximize surface contact and reaction efficiency [3] [4].
Competitive Side Reactions: When employing 2-lithio-1,3-dithiane anions in umpolung reactions, ensure careful temperature control and appropriate solvents (THF with HMPA or TMEDA for 2-substituted derivatives) to optimize yields [1].
The this compound protecting group continues to be an indispensable tool in synthetic organic chemistry, offering exceptional stability across a broad range of reaction conditions while enabling unique synthetic transformations through the umpolung strategy. Recent methodological advances have addressed traditional limitations through the development of solvent-free conditions, reusable catalyst systems, and environmentally conscious deprotection methods that minimize or eliminate heavy metal usage. The comprehensive protocols and analytical data presented in these Application Notes provide researchers with practical guidance for implementing this compound chemistry in complex synthetic campaigns, with particular value for pharmaceutical development and natural product synthesis where multi-step sequences demand robust protecting group strategies.
Chiral sulfoxides represent important structural motifs in organic chemistry with widespread applications in pharmaceutical development and asymmetric synthesis. The enantioselective oxidation of prochiral sulfides, particularly 1,3-dithiane systems, enables access to these valuable chiral building blocks. Enantiopure sulfoxides serve as key intermediates for various therapeutics and natural product syntheses, with demonstrated biological activities including anti-ulcer, anti-bacterial, and anti-fungal properties [1]. The this compound ring system presents unique challenges and opportunities in asymmetric oxidation due to its cyclic structure and potential for diastereoselection. These compounds can be subsequently transformed into chiral sulfoxides with defined absolute configurations, making them invaluable for medicinal chemistry and drug development [2].
The significance of developing robust protocols for enantioselective this compound oxidation extends to industrial applications, particularly in the synthesis of chiral active pharmaceutical ingredients (APIs). The pharmaceutical industry increasingly demands efficient methods to produce single-enantiomer compounds, as different stereoisomers often exhibit distinct biological activities and metabolic profiles. The methodologies described in these application notes provide researchers with reliable procedures to access enantiomerically enriched this compound-1-oxides and related compounds, supporting drug discovery and development efforts [3] [1].
The titanium-mediated asymmetric oxidation represents the most extensively studied method for converting this compound derivatives to enantiomerically enriched sulfoxides. This approach utilizes a chiral titanium catalyst formed in situ from titanium(IV) isopropoxide and diethyl tartrate (DET) in the presence of a hydroperoxide oxidant. Studies on ester derivatives of this compound-2-carboxylates have demonstrated that this method can achieve exceptional enantioselectivities, with monoxides obtained in 80-95% ee and trans bis-sulfoxides in >97% ee under optimized conditions [2].
The specific protocol can be varied to optimize for either monoxidation or bis-oxidation:
Kagan Protocol: Uses cumene hydroperoxide (4 equiv), (+)-DET (2 equiv), Ti(OiPr)₄ (1 equiv), and H₂O (1 equiv) at -35°C for 48 hours. This protocol is applicable to this compound itself but yields lower enantioselectivities (30% ee for monoxide, 59% ee for trans bis-sulfoxide) [2].
Modena Protocol: Modifies the conditions to Ti(OiPr)₄ (0.5 equiv) at -22°C for 24 hours, significantly improving the yield and enantioselectivity for ester-substituted derivatives. For ethyl this compound-2-carboxylate, this protocol provides the trans bis-sulfoxide in 60% yield with high enantioselectivity [2].
The ester functionality at the 2-position of the this compound ring plays a crucial role in achieving high stereoselectivity, likely through chelation with the titanium center and formation of a more organized transition state. This coordination effectively differentiates between the two enantiotopic sulfur atoms and facilitates oxygen transfer to one specific face [2].
Table 1: Comparative Analysis of Oxidation Protocols for this compound Derivatives
| Parameter | Kagan Protocol | Modena Protocol | Substrate Specificity |
|---|---|---|---|
| Ti(OiPr)₄ Loading | 1.0 equivalent | 0.5 equivalent | Both applicable to ester derivatives |
| Temperature | -35°C | -22°C | Modena allows milder conditions |
| Reaction Time | 48 hours | 24 hours | Modena offers faster reaction |
| Enantioselectivity (Monoxide) | 80-95% ee | 80-95% ee | Similar for ester derivatives |
| Enantioselectivity (Bis-sulfoxide) | >97% ee | >97% ee | Similar high selectivity |
| Yield (trans Bis-sulfoxide) | Not optimized | 60% | Modena superior for bis-sulfoxide |
The titanium/tartrate mediated oxidation demonstrates excellent substrate tolerance for various ester derivatives of this compound-2-carboxylates, including methyl, ethyl, t-butyl, and phenyl esters [2]. These substrates consistently yield high enantioselectivities in both monoxidation and bis-oxidation reactions. However, unsubstituted this compound exhibits significantly lower enantioselectivity (30% ee for monoxide), highlighting the importance of the 2-carboxylate group for effective stereocontrol [2].
Recent advances in catalytic asymmetric oxidation have expanded the toolkit available to researchers. While the titanium/tartrate system remains the most effective for this compound substrates, other metal-based systems have been developed for related sulfoxides, including porphyrin-inspired manganese complexes and copper-based biomimetic catalysts [4] [5]. These alternative systems may offer potential for future adaptation to this compound oxidation.
Comprehensive analytical characterization is essential for verifying the enantiomeric excess and absolute configuration of chiral sulfoxide products. Several complementary techniques have been employed:
Liquid Chromatography (LC): Chiral stationary phases (CSPs) derived from N-3,5-dinitrobenzoyl amino acids such as (R)-phenylglycine, (S)-leucine, (S)-phenylalanine, and (S)-valine bonded to aminopropyl silanized silica enable analytical and preparative separation of sulfoxide enantiomers [3]. The elution order can be correlated to absolute configuration using established chiral recognition models.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides complementary data for assigning absolute configuration through comparison of Cotton effects with reference compounds [3].
NMR with Chiral Solvating Agents: The use of chiral shift reagents in NMR spectroscopy allows for determination of enantiopurity and configuration without chemical modification of the analyte [3].
X-ray Crystallography: Single-crystal X-ray analysis provides definitive proof of absolute configuration for crystalline sulfoxide derivatives [6].
Table 2: Analytical Techniques for Chiral Sulfoxide Characterization
| Technique | Application | Advantages | Limitations |
|---|---|---|---|
| Chiral HPLC | Direct enantiomer separation and ee determination | High accuracy, preparative capability | Requires specialized columns |
| Circular Dichroism | Absolute configuration assignment | Sensitive to chiral environment | Requires reference data |
| NMR with CSA | Determination of enantiopurity | Uses standard NMR equipment | Limited by substrate solubility |
| X-ray Crystallography | Definitive structural assignment | Unambiguous configuration determination | Requires suitable crystals |
Principle: This protocol describes the enantioselective oxidation of ethyl this compound-2-carboxylate to the corresponding trans bis-sulfoxide using the Modena modification of the titanium/tartrate catalytic system [2].
Materials:
Equipment:
Procedure:
Reaction Setup: In a flame-dried 50 mL round-bottom flask under nitrogen atmosphere, add activated 4Å molecular sieves (500 mg). Add anhydrous DCM (15 mL) and cool the suspension to -22°C using a temperature-controlled cooling bath.
Catalyst Formation: Sequentially add to the cooled suspension:
Substrate Addition: Dissolve ethyl this compound-2-carboxylate (500 mg, 1.0 equiv) in anhydrous DCM (5 mL) and add this solution dropwise to the catalyst mixture via syringe.
Oxidation: Add cumene hydroperoxide (1.12 mL of 80% solution, 4 equiv) dropwise to the reaction mixture. Maintain the temperature at -22°C and stir for 24 hours.
Reaction Monitoring: Monitor reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.
Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL) dropwise at low temperature. Allow the mixture to warm slowly to room temperature with stirring.
Workup: Transfer the mixture to a separatory funnel and extract with DCM (3 × 15 mL). Combine the organic extracts and wash with brine (20 mL), then dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by flash chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the trans bis-sulfoxide as a white solid.
Notes:
The resulting bis-sulfoxide products exhibit acid sensitivity and require rapid workup and purification for optimum yields [2]. Special care should be taken during concentration steps to minimize decomposition. For long-term storage, bis-sulfoxides should be kept under inert atmosphere at low temperature (-20°C) with desiccant.
The following workflow diagram illustrates the complete experimental procedure for asymmetric oxidation:
Enantiopure this compound-1-oxides and related compounds serve as versatile chiral building blocks for complex molecule synthesis. The trans-1,3-dithiane 1,3-dioxide obtained through hydrolysis and decarboxylation of ester derivatives represents a particularly valuable intermediate [2]. These compounds can be further functionalized through stereocontrolled transformations to access various chiral architectures.
One significant application involves the use of this compound-1-oxides in stereocontrolled cycloalkanone synthesis [7]. The chiral sulfoxide group directs subsequent carbon-carbon bond forming reactions with transfer of chirality, enabling efficient construction of cyclic systems with defined stereocenters. This methodology has been employed in the synthesis of natural products and biologically active compounds.
Additionally, chiral this compound derivatives have been utilized as auxiliaries in asymmetric synthesis and as precursors to chiral ligands for catalysis. The ability to access both enantiomers through appropriate choice of tartrate stereoisomer ((+)- or (-)-DET) further enhances the utility of these protocols in target-oriented synthesis [2].
These application notes provide detailed protocols for the enantioselective oxidation of this compound derivatives to chiral sulfoxides using titanium/tartrate catalyst systems. The key advantages of this methodology include:
The resulting enantiomerically enriched sulfoxides serve as valuable intermediates for pharmaceutical synthesis and natural product chemistry. Implementation of these protocols requires attention to reaction conditions, particularly temperature control and exclusion of moisture, to achieve optimal results. The provided analytical methods enable comprehensive characterization of products to verify enantiopurity and absolute configuration.
Table 3: Troubleshooting Guide for Common Experimental Issues
| Problem | Potential Cause | Solution |
|---|---|---|
| Low enantioselectivity | Moisture contamination | Ensure proper drying of glassware and reagents |
| Low enantioselectivity | Incorrect temperature | Verify temperature control at -22°C |
| Slow reaction rate | Inactive molecular sieves | Activate molecular sieves before use |
| Product decomposition | Acidic workup conditions | Use mild basic quench (NaHCO₃) |
| Low yield of bis-sulfoxide | Insufficient oxidant | Verify concentration and quality of CHP |
The dimethyl-1,3-dithian-2-ylmethoxycarbonyl (dM-Dmoc) group is a carbamate-based protecting group for amines that introduces a valuable dimension of orthogonality to multi-step synthetic strategies. Its key advantage is its removal under nearly neutral oxidative conditions, which allows it to remain stable in the presence of acids, bases, and catalytic hydrogenation, unlike common groups like Boc, Fmoc, and Cbz [1] [2].
The dM-Dmoc group is particularly suited for protecting primary aliphatic amines and amino acids, and with modified conditions, can also be applied to less nucleophilic arylamines [1]. Its stability under nucleophilic conditions makes it ideal for synthetic pathways involving base hydrolysis, hydride reductions, and nucleophilic substitution reactions [1] [2].
The following table summarizes the experimental yields for the protection of various amines with dM-Dmoc and their subsequent deprotection as reported in the foundational study [1].
Table 1: Yields for the protection and deprotection of various amines using the dM-Dmoc group.
| Amine Substrate (3) | Protected Product (5) (Yield) | Deprotected Amine (3) (Yield) |
|---|---|---|
| Benzylamine (3a) | 5a (92%) | 3a (76%) |
| Butylamine (3b) | 5b (89%) | 3b (54%) |
| Cyclohexylamine (3c) | 5c (72%) | 3c (55%) |
| 1-Adamantylamine (3d) | 5d (97%) | 3d (88%) |
| 4-Bromoaniline (3e) | 5e (46%) | 3e (73%) |
| 4-Iodoaniline (3f) | 5f (42%) | 3f (64%) |
| 4-Aminopyridine (3g) | 5g (57%) | 3g (53%) |
| 2-Aminopyridine (3h) | 5h (52%) | 3h (48%) |
| Phenylalanine (3i) | 5i (80%) | 3i (41%) |
The diagram below outlines the core two-step process for using the dM-Dmoc protecting group.
The protecting agent, (4,4-dimethyl-1,3-dithian-2-yl)methyl (4-nitrophenyl) carbonate (4), is stable and can be readily prepared, purified, and stored [1].
For Primary Aliphatic Amines (e.g., 3a-d)
For Aryl Amines (e.g., 3e-h)
For Amino Acids (e.g., Phenylalanine, 3i)
Deprotection is a two-step, one-pot process involving oxidation followed by β-elimination. Note: Performing the oxidation under basic conditions in a single step leads to complex mixtures and is not feasible [1] [2].
General Procedure (for 5a-h)
Special Case for Amino Acids (for 5i)
The dM-Dmoc group is a powerful tool for the synthetic chemist, enabling the protection of primary amines under conditions that are complementary to the classical protecting group repertoire. Its stability profile and clean deprotection under mild oxidative conditions make it particularly valuable for constructing complex molecules, including peptides, modified nucleotides, and other functionalized scaffolds.
The asymmetric synthesis of chiral amines represents a cornerstone of modern organic chemistry due to the prevalence of these structural motifs in pharmaceutical compounds and natural products. Among the various methodologies developed, the application of chiral N-phosphonyl imines has emerged as a particularly powerful strategy for accessing enantiomerically enriched amine derivatives. These compounds serve as versatile electrophiles in nucleophilic addition reactions, offering several advantages over traditional N-substituted imines, including enhanced stability, excellent stereocontrol, and the unique capability to undergo what has been termed Group-Assisted Purification (GAP) chemistry.
The strategic importance of α-amino-1,3-dithianes in synthetic chemistry cannot be overstated. These compounds function as protected forms of α-amino carbonyls, which are inherently unstable and prone to racemization under various conditions. By masking the carbonyl functionality as a 1,3-dithiane, chemists can access stable intermediates that can be subsequently deprotected to reveal enantiomerically pure α-amino aldehydes or ketones—valuable building blocks for the construction of complex molecular architectures. The development of efficient asymmetric methodologies for synthesizing these protected amino compounds thus addresses a significant challenge in synthetic organic chemistry.
Recent advances in N-phosphonyl imine chemistry have revealed their exceptional utility in various asymmetric transformations. Compared to the more established N-sulfinyl imines, N-phosphonyl variants demonstrate superior thermal stability, compatibility with diverse reaction conditions, and the ease of modifying their structural framework to optimize stereochemical outcomes. Furthermore, the phosphonyl group serves as an effective chiral auxiliary that can be readily removed after serving its stereodirecting purpose, and in many cases, the chiral auxiliary precursor can be recovered and recycled, enhancing the atom economy of synthetic processes.
Chiral N-phosphonyl imines represent a significant advancement in the field of asymmetric imine chemistry. These compounds possess several distinctive characteristics that make them particularly valuable for synthetic applications. The phosphonyl group serves as both a stereodirecting element and a protecting group, enabling high levels of stereocontrol in nucleophilic addition reactions while maintaining the stability of the resulting products. Unlike N-sulfinyl imines, which can be sensitive to oxidative environments and require careful handling, N-phosphonyl imines exhibit remarkable stability under various conditions, making them more practical for routine laboratory use [1].
The structural modularity of N-phosphonyl imines allows for fine-tuning of steric and electronic properties to optimize performance in specific transformations. Various N-protecting groups, including isopropyl, cyclohexyl, benzyl, and CH₂-1-naphthyl, have been explored, with the isopropyl group often proving most effective in balancing reactivity and stereoselectivity [2]. This flexibility enables chemists to customize the imine structure for particular applications, addressing challenges such as substrate compatibility and product purification.
A groundbreaking aspect of N-phosphonyl imine chemistry is the implementation of Group-Assisted Purification (GAP) chemistry. This innovative approach addresses one of the most time-consuming aspects of synthetic chemistry: product purification. Traditional purification techniques such as column chromatography and recrystallization often require significant amounts of solvents, time, and labor. In contrast, GAP chemistry enables the isolation of pure products through simple washing procedures with solvents such as hexane or hexane-ethyl acetate mixtures [2] [1].
The GAP methodology leverages the unique physicochemical properties imparted by the chiral N-phosphonyl group, which often renders the desired products as solids that can be freed from impurities through straightforward washing. This approach significantly reduces solvent consumption, minimizes waste generation, and streamlines the purification process, aligning with the principles of green chemistry. The economic and environmental benefits of GAP chemistry make it particularly attractive for industrial applications, where efficiency and sustainability are paramount considerations [2].
1,3-Dithianes play a crucial role in organic synthesis as protective groups for carbonyl compounds. The transformation of aldehydes and ketones into their corresponding this compound derivatives confers stability to otherwise labile functionalities and prevents unwanted side reactions. Importantly, this protection strategy also enables the umpolung (polarity reversal) of carbonyl reactivity, allowing nucleophilic attack at the carbon atom that originally corresponded to the carbonyl carbon [2].
The application of 1,3-dithianes in the context of α-amino carbonyl synthesis is particularly strategic. By protecting these sensitive compounds as α-amino-1,3-dithianes, chemists can circumvent issues of racemization and decomposition that often plague attempts to work directly with α-amino aldehydes and ketones. The this compound group can be selectively removed under specific conditions to regenerate the carbonyl functionality after other synthetic manipulations are complete, making it an invaluable tool in multistep synthesis [2].
The asymmetric synthesis of α-amino-1,3-dithianes via the Umpolung reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines represents a sophisticated application of stereocontrolled carbon-carbon bond formation. This transformation capitalizes on the nucleophilic character of the 2-position of 1,3-dithianes, which, upon deprotonation, generates a species that can attack electrophilic imine carbons. The chiral environment provided by the N-phosphonyl auxiliary directs the approach of the nucleophile to one face of the imine, resulting in high levels of diastereocontrol [2].
Critical to the success of this reaction is the addition order and rate of introduction of the reactants. Through systematic investigation, researchers discovered that slowly adding the chiral N-phosphonyl imine to a solution of 2-lithio-1,3-dithiane using a syringe pump is essential for achieving excellent diastereoselectivity. This controlled addition likely prevents the accumulation of unreacted imine and minimizes competing pathways that could erode stereochemical integrity [2] [3]. The reaction proceeds through a well-organized transition state where the lithium cation coordinates with both the phosphonyl oxygen and the nucleophile, creating a rigid framework that enables precise facial discrimination.
Extensive optimization studies have revealed that several parameters significantly influence the efficiency and stereoselectivity of the asymmetric Umpolung reaction. The reaction temperature proved to be a critical factor, with optimal results obtained at temperatures ranging from -78°C to -30°C, gradually warming to room temperature. The solvent system also plays an important role, with THF emerging as the preferred medium for these transformations [2].
The structure of the N-phosphonyl auxiliary significantly impacts both chemical yield and diastereoselectivity. Among various protecting groups evaluated, the isopropyl group provided the best combination of high yield (82%) and excellent diastereoselectivity (>99:1 dr). In contrast, the cyclohexyl-protected imine, while affording good diastereoselectivity (95:5 dr), gave a substantially lower chemical yield (32%), likely due to increased steric hindrance. The CH₂-1-naphthyl protected imine, which has proven effective in other asymmetric additions, delivered only moderate results in this specific transformation (70% yield, 86:14 dr) [2].
Table 1: Optimization of N-Protecting Groups in the Asymmetric Umpolung Reaction
| Entry | N-Protecting Group | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| 1 | iso-propyl | 6a | 82 | >99:1 |
| 2 | 3-pentyl | 7a | 71 | 87:13 |
| 3 | cyclohexyl | 8a | 32 | 95:5 |
| 4 | benzyl | 9a | 81 | 77:23 |
| 5 | CH₂-1-naphthyl | 10a | 70 | 86:14 |
The use of Lewis acid promoters was explored to enhance reactivity and selectivity. Interestingly, unlike the related N-sulfinyl imine chemistry where Et₂AlCl effectively promotes the reaction, this system showed no significant improvement with Et₂AlCl or Et₂AlI. This finding highlights the distinctive reactivity profile of N-phosphonyl imines and underscores the importance of tailored reaction conditions for different imine systems [2].
Safety Considerations: All reactions should be performed in an appropriately ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, must be worn at all times. Organolithium compounds are pyrophoric and moisture-sensitive, requiring handling under inert atmosphere using standard Schlenk techniques or in a glove box. All glassware should be oven-dried and cooled under anhydrous conditions before use.
Materials: Chiral N-phosphonyl imines can be prepared according to literature procedures [2]. This compound should be purified by recrystallization from hexane or ethyl acetate prior to use. Tetrahydrofuran (THF) should be distilled from sodium/benzophenone ketyl under nitrogen immediately before use to ensure anhydrous conditions. All other reagents should be of high purity and appropriately dried if necessary.
Preparation of 2-Lithio-1,3-dithiane Solution:
Reaction with Chiral N-Phosphonyl Imine:
Work-up Procedure:
GAP Purification:
For larger scale reactions (above 5 mmol), it is advisable to slightly modify the procedure to maintain efficiency and selectivity. The concentration of the 2-lithio-1,3-dithiane solution can be increased to 0.2 M, and the addition time of the imine solution should be extended to 4-6 hours to maintain optimal diastereoselectivity. When working with less reactive substrates, such as 2-lithio-2-phenyl-1,3-dithiane, the reaction temperature may need to be raised to -20°C to -25°C to achieve acceptable conversion rates [2].
If alternative N-phosphonyl imines with different protecting groups are employed, the purification solvent system may require adjustment. For imines with more lipophilic auxiliaries, a higher ratio of hexane to ethyl acetate (up to 20:1) may be necessary for effective purification. Conversely, for imines bearing polar substituents, a modest increase in ethyl acetate content (up to 5:1 hexane-ethyl acetate) might improve recovery yields while maintaining purity standards.
The asymmetric Umpolung reaction of chiral N-phosphonyl imines with 2-lithio-1,3-dithianes has been successfully applied to a range of substrates, demonstrating the broad applicability of this methodology. The following table summarizes representative examples from the literature, highlighting the variation in yields and diastereoselectivities based on substrate structure [2].
Table 2: Substrate Scope of Asymmetric Umpolung Reaction with Various this compound Derivatives
| Entry | Substrate | R Group | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| 1 | 1a | iso-propyl | 6a | 82 | >99:1 |
| 2 | 2a | 3-pentyl | 7a | 71 | 87:13 |
| 3 | 3a | cyclohexyl | 8a | 32 | 95:5 |
| 4 | 4a | benzyl | 9a | 81 | 77:23 |
| 5 | 5a | CH₂-1-naphthyl | 10a | 70 | 86:14 |
The data reveals several important trends regarding the structural influences on reaction outcomes. First, the isopropyl-protected N-phosphonyl imine (Entry 1) consistently provides the highest combination of yield and diastereoselectivity, making it the preferred auxiliary for this transformation. Second, sterically demanding groups such as cyclohexyl (Entry 3) can enhance diastereoselectivity but often at the expense of chemical yield, likely due to impeded approach of the nucleophile. Finally, aromatic-containing auxiliaries (Entries 4-5) provide moderate to good yields but with somewhat compromised stereocontrol compared to the optimal isopropyl variant.
The power of the GAP purification methodology is evident across all substrate classes, with pure products obtained simply through washing with hexane or hexane-ethyl acetate mixtures, completely avoiding traditional purification techniques such as column chromatography or recrystallization. This feature significantly enhances the practical utility of this methodology, particularly for applications in process chemistry where efficiency and scalability are paramount [2] [1].
The chiral α-amino-1,3-dithianes synthesized through this methodology serve as versatile intermediates for the preparation of various biologically relevant compounds. These products can be readily transformed into enantiomerically pure α-amino aldehydes and α-amino ketones through deprotection of the this compound moiety, which can be accomplished using methods such as mercury(II) chloride or other dethioacetalization protocols [2].
The N-phosphonyl group in the resulting amino compounds exhibits several advantageous properties. It is inert to oxidative conditions, stable at room temperature for extended periods under inert atmosphere, and readily cleavable under mild acidic conditions. Furthermore, the chiral auxiliary precursor can be efficiently recycled, enhancing the sustainability and cost-effectiveness of the process. After cleavage, the recovered chiral diamine can be reused for the preparation of fresh N-phosphonyl imines, establishing a circular process that minimizes waste generation [2] [1].
The application of these chiral α-amino-1,3-dithianes extends to the synthesis of various natural products and pharmaceutical compounds. For instance, related methodologies have been successfully employed in the asymmetric synthesis of polyoxypeptin amino acid (2S,3R)-(-)-3-hydroxy-3-methylproline, demonstrating the utility of this approach for constructing complex molecular targets with multiple stereocenters [2]. The compatibility of the N-phosphonyl group with various reaction conditions enables further functionalization of the α-amino-1,3-dithiane products, allowing their incorporation into more elaborate molecular architectures.
The following diagram illustrates the complete experimental workflow for the asymmetric synthesis of α-amino-1,3-dithianes, including the GAP purification process:
Visual workflow detailing the step-by-step procedure for the asymmetric synthesis and purification of α-amino-1,3-dithianes.
The reaction mechanism proceeds through a well-organized transition state where the lithium cation coordinates to both the phosphonyl oxygen atom and the nucleophilic carbon of the 2-lithio-1,3-dithiane. This coordination creates a rigid cyclic structure that directs the nucleophilic attack to one face of the imine, resulting in high diastereoselectivity. The slow addition of the imine component ensures that the concentration of free imine remains low throughout the reaction, minimizing unselective background reactions and ensuring that the stereodetermining step occurs under carefully controlled conditions [2] [1].
Low Conversion: If the reaction fails to go to completion, ensure that the 2-lithio-1,3-dithiane is properly formed by monitoring the deprotonation step by TLC or NMR spectroscopy. Increasing the reaction temperature to -20°C during the addition step may improve conversion for less reactive substrates.
Poor Diastereoselectivity: Suboptimal dr values often result from too rapid addition of the imine component. Verify that the syringe pump is functioning correctly and extend the addition time if necessary. Also, ensure that the reaction temperature is properly maintained throughout the addition period.
Difficulty in Purification: If the crude product does not solidify or impurities persist after washing, adjust the hexane-ethyl acetate ratio or use a different solvent system such as ether-pentane. In some cases, a quick filtration through a short pad of silica gel may be necessary, though this should generally be avoided to maintain the benefits of GAP chemistry.
The successful formation of products can be confirmed by several analytical techniques. ³¹P-NMR spectroscopy provides a rapid method for determining diastereomeric ratios directly from the crude reaction mixture, as the diastereomers typically display distinct phosphorus chemical shifts. ¹H-NMR and ¹³C-NMR can further confirm product structure and purity. For absolute configuration determination, X-ray crystallography of suitable derivatives or chemical correlation to known compounds may be employed [2] [4].
The asymmetric synthesis of α-amino-1,3-dithianes via chiral N-phosphonyl imine-based Umpolung reaction represents a powerful methodology for accessing enantiomerically enriched amine derivatives. The combination of excellent stereocontrol, good chemical yields, and the innovative application of GAP chemistry for purification makes this approach particularly valuable for synthetic applications. The ability to obtain pure products without chromatographic separation addresses important efficiency and sustainability concerns in modern chemical synthesis.
The continued development of N-phosphonyl imine chemistry holds significant promise for expanding the toolbox of asymmetric synthesis. Future directions may include the development of catalytic asymmetric variants, expansion of substrate scope to include more challenging nucleophiles and electrophiles, and application to the synthesis of complex natural products and pharmaceutical compounds. The principles demonstrated in this methodology—rational design of chiral auxiliaries, careful optimization of reaction conditions, and implementation of sustainable purification techniques—serve as a model for the development of next-generation synthetic transformations.
Group-Assistant-Purification (GAP) chemistry represents a significant advancement in sustainable synthetic methodology, enabling the production of pure compounds while avoiding traditional purification techniques like chromatography and recrystallization. This approach substantially minimizes energy consumption, starting material waste, and manpower requirements in pharmaceutical and organic synthesis. The core principle of GAP chemistry involves designing reactions where the crude products can be purified simply by washing with solvents like hexane or hexane-ethyl acetate mixtures, as the desired compounds form solids while impurities remain soluble [1].
This compound serves as a valuable protected formaldehyde anion equivalent in synthetic chemistry, enabling the construction of complex molecular architectures through umpolung reactivity. Traditionally prepared from 1,3-propanedithiol and formaldehyde equivalents, this compound can be deprotonated at the C2 position to generate nucleophilic 2-lithio-1,3-dithiane, which reacts with various electrophiles to form new carbon-carbon bonds [2] [1]. The integration of GAP chemistry principles with this compound synthesis has revolutionized the preparation of α-amino-1,3-dithianes, important intermediates for enantiomerically pure α-amino aldehydes and α-amino ketones—valuable building blocks in medicinal chemistry and drug development [1].
The following established procedure provides the fundamental starting material for subsequent GAP chemistry applications [2].
Reagents:
Procedure:
Yield: 29.5-31.0 g (82-86%)
Melting Point: 53-54°C
Purification Note: For organometallic applications, subsequent sublimation at 0.1-0.5 mm Hg (45-48°C bath temperature) is recommended [2].
This protocol enables the synthesis of chiral α-amino-1,3-dithianes with excellent diastereoselectivity while avoiding chromatography and recrystallization [1].
Reagents:
Special Equipment:
Procedure:
Key Optimization: The addition manner is critical—slow addition of the N-phosphonyl imine into the 2-lithio-1,3-dithiane solution via syringe pump is essential for achieving excellent diastereoselectivity [1].
Table 1: Performance of GAP Chemistry in Asymmetric Synthesis of α-Amino-1,3-dithianes
| Entry | N-Phosphonyl Imine Substrate | R Group | Product | Yield (%) | Diastereoselectivity (dr) |
|---|---|---|---|---|---|
| 1 | 1a | iso-propyl | 6a | 82 | >99:1 |
| 2 | 2a | 3-pentyl | 7a | 71 | 87:13 |
| 3 | 3a | cyclohexyl | 8a | 32 | 95:5 |
| 4 | 4a | benzyl | 9a | 81 | 77:23 |
| 5 | 5a | CH₂-1-naphthyl | 10a | 70 | 86:14 |
Reaction conditions: 0.1 mmol imine, 0.2 mmol this compound, 0.22 mmol base, 2 mL solvent, -30°C to -78°C to r.t. Diastereoselectivities determined by ³¹P-NMR analysis of crude products. Yields represent isolated products after GAP purification [1].
Table 2: Comparison of Chiral Auxiliaries in this compound Chemistry
| Parameter | N-Sulfinyl Imines | N-Phosphonyl Imines (GAP Chemistry) |
|---|---|---|
| Thermal Stability | Moderate | High |
| Structural Modifiability | Limited | Multiple readily modifiable sites |
| Purification Method | Column chromatography | Solvent washing only |
| Diastereoselectivity Analysis | Complex methods | Convenient ³¹P-NMR measurement |
| Auxiliary Cleavage | Standard conditions | Mild acidic conditions |
| Auxiliary Recycling | Not reported | Quantitative recovery possible |
| Environmental Impact | Higher (solvent waste) | Lower (minimized solvent use) |
The following diagram illustrates the complete GAP chemistry process for synthesizing and purifying α-amino-1,3-dithianes:
The asymmetric synthesis of α-amino-1,3-dithianes employs an umpolung strategy where the normally electrophilic carbon of imines becomes nucleophilic through the this compound system. The mechanism involves:
Deprotonation: this compound is deprotonated at C2 position using strong base to generate 2-lithio-1,3-dithiane, a stabilized nucleophile.
Nucleophilic Addition: The 2-lithio-1,3-dithiane attacks the chiral N-phosphonyl imine, which is activated by the electron-withdrawing phosphonyl group.
Stereochemical Control: The chiral auxiliary on the N-phosphonyl group directs the facial selectivity of nucleophilic addition, achieving high diastereoselectivity.
Chelation Effects: The phosphonyl oxygen may coordinate with the lithium cation, creating a rigid transition state that enhances stereocontrol.
The following diagram illustrates the reaction mechanism and stereochemical outcome:
The GAP chemistry approach to α-amino-1,3-dithianes offers several strategic advantages for drug development:
Traceless Protection: The this compound group serves as a protected carbonyl equivalent that can be selectively deprotected under mild conditions to reveal α-amino aldehydes or ketones, which are prone to racemization and self-condensation in their unprotected form [1].
Stereochemical Integrity: The method produces α-amino-1,3-dithianes with excellent diastereoselectivity (>99:1 dr in optimal cases), preserving chiral integrity for pharmaceutical applications where stereochemistry profoundly impacts biological activity [1].
Synthetic Versatility: The resulting α-amino-1,3-dithianes serve as versatile intermediates for further functionalization, including deprotection to α-amino carbonyl compounds or elaboration into more complex structures.
Low Yields: If reaction yields are suboptimal, ensure proper temperature control during the addition phase and verify the freshness of the 2-lithio-1,3-dithiane solution, as organolithium compounds can degrade over time.
Poor Diastereoselectivity: The most common cause is rapid addition of the N-phosphonyl imine. Always use a syringe pump for slow, controlled addition as specified in the protocol. Additionally, ensure adequate cooling throughout the addition process.
Incomplete Purification: If washing with hexane doesn't yield pure product, optimize the hexane-ethyl acetate ratio (typically 10:1 to 5:1 v/v) or use multiple brief washing steps rather than one extended wash.
Scale-Up Considerations: The traditional this compound preparation has been successfully scaled up by a factor of 5 without difficulty [2]. For the GAP chemistry process, maintain the same addition rate control and temperature profiles when scaling up.
The integration of GAP chemistry with this compound synthesis represents a significant advancement in sustainable synthetic methodology. This approach enables the production of chiral α-amino-1,3-dithianes with excellent diastereoselectivity while eliminating the need for chromatographic purification, reducing solvent waste, and improving overall efficiency. The methodology is particularly valuable for pharmaceutical research and development, where rapid access to enantiomerically pure building blocks is essential. The protocols outlined in this document provide researchers with robust, reproducible methods for implementing GAP chemistry in their synthetic workflows.
Q: What is substrate inhibition and why does it occur with this compound? A: Substrate inhibition (SI) occurs when an enzyme's reaction rate decreases as the substrate concentration increases beyond an optimal level. It affects about 25% of known enzymes [1]. In the specific case of cyclohexanone monooxygenase (CHMO) and this compound, the enzyme's activity is highest at about 1 mM of this compound. At a concentration of 17 mM (2 g L⁻¹), the reaction rate drops to about 40% of the maximum. This is because the enzyme's active site or product release pathways become blocked by excess substrate molecules [2].
Q: What practical strategies can I use to mitigate this inhibition? A: You can employ several strategies, often in combination:
| Biocatalyst Format | Advantages | Disadvantages / Performance Notes |
|---|---|---|
| Whole Cells | No need for external cofactor (NADPH) regeneration; more convenient. | Lower volumetric productivity due to mass transfer limitations. |
| Isolated Enzyme | Higher volumetric productivity; no cell membrane barrier; simpler downstream processing. | Requires an ancillary NADPH-regenerating system. |
Q: Are there any novel biocatalytic methods that can help? A: Yes. A very recent (2025) biocatalytic method for cleaving 1,3-dithianes has been developed using vanadium-dependent haloperoxidases (VHPOs). This method uses enzymatic bromide recycling with hydrogen peroxide as a terminal oxidant. It offers a mild, highly chemoselective, and bio-compatible alternative to harsh chemical deprotections, which can be useful in multi-step chemoenzymatic syntheses [3].
This workflow outlines a practical experiment to diagnose and address substrate inhibition using CHMO and this compound as a model system.
Objective: To confirm substrate inhibition of your biocatalyst by this compound and compare the effectiveness of whole-cell vs. isolated enzyme formats.
Key Materials:
Methodology:
Expected Outcomes:
This section addresses the specific experimental protocol you asked about, based on the 2003 research [1] [2].
Experimental Protocol The deprotection is achieved through a simple solid-state reaction [1] [2]:
Key Parameters and Results The following table summarizes the conditions and outcomes for deprotecting various 1,3-dithianes using this method [1] [2]:
| Entry | R1 Group | R2 Group | Time (min) | Isolated Yield (%) |
|---|---|---|---|---|
| 1 | 2-MeOC₆H₄ | H | 3 | 90% |
| 2 | 4-ClC₆H₄ | H | 2 | 90% |
| 3 | 3-NO₂C₆H₄ | H | 2 | 95% |
| 4 | 2-NO₂C₆H₄ | H | 2 | 95% |
| 5 | C₆H₁₃ | H | 1 | 96% |
Key Advantages: The method is noted for its excellent yields, extremely fast reaction times, simple solvent-free conditions, and easy work-up [1] [2]. A scale-up experiment demonstrated its utility by deprotecting 2-(3-nitrophenyl)-1,3-dithiane on a ten-fold scale to afford 3-nitro-benzaldehyde in 95% yield [2].
Q1: What is the optimal reagent ratio? A: An optimum 1:2 molar ratio of thioacetal to mercury(II) nitrate trihydrate was established for complete deprotection in the solid phase [1] [2].
Q2: Does the hydration state of the mercury salt matter? A: Yes, it is critical. The trihydrate form (Hg(NO₃)₂·3H₂O) is highly effective. In contrast, mercury(II) chloride and mercury(II) acetate did not initiate the reaction in the solid phase. Mercury(I) nitrate dihydrate (Hg₂(NO₃)₂·2H₂O) was effective but required a longer reaction time (30 min) and gave a lower yield (70%) [1] [2].
Q3: Are there any functional group compatibilities? A: The method tolerates various functional groups, including nitro (NO₂), methoxy (MeO), and halogen (Br, Cl) groups on aromatic rings. The study also confirmed that aldehydes are not over-oxidized to carboxylic acids under these reaction conditions [1] [2].
Q4: What are the main drawbacks of this method? A: The primary concern is the use of toxic mercury compounds, which poses significant environmental and safety hazards. Furthermore, the method is not considered modern or "green" by current chemical standards [3].
Given the toxicity of mercury, you may want to consider these more contemporary catalytic methods.
| Method | Key Reagents/Conditions | Notable Advantages |
|---|---|---|
| Visible-Light Mediated | Eosin Y (1 mol%), Blue LED, O₂, H₂O/CH₃CN [4] | Metal-free, mild conditions (room temperature) |
| Oxidative in Micellar System | 30% H₂O₂, I₂ (5 mol%), SDS, H₂O [3] | Green, cost-effective, water as only byproduct |
The diagram below outlines the general workflow for the solid-state deprotection process.
Q1: What does "chemoselective" mean in this context, and why is it important? Chemoselectivity refers to the ability to protect an aldehyde group in the presence of other functional groups, most notably ketones. This is crucial for designing complex multi-step syntheses, as it allows you to mask the more reactive aldehyde temporarily while performing reactions elsewhere on the molecule [1].
Q2: My reaction is slow or doesn't proceed. What could be the cause? A slow or failed reaction can often be traced to the catalyst or conditions. Consider the following:
Q3: I observe side products. How can I minimize them? Side products often arise from a lack of chemoselectivity or substrate instability.
This table helps you plan subsequent reactions after protection.
| Condition / Reagent Class | Specific Examples | Stability at RT | Stability at 100°C |
|---|---|---|---|
| Aqueous Media | pH = 1 | Unstable | - |
| pH = 4-9 | Stable | - | |
| pH > 12 | Stable | Unstable | |
| Bases | Triethylamine, Pyridine | Stable | - |
| LDA, t-BuOK | Unstable | - | |
| Nucleophiles | NH3, RNH2, NaOCH3 | Unstable | - |
| RLi, RMgX | Unstable | - | |
| Oxidizing Agents | I2, Br2, Cl2, RCOOOH | Unstable | - |
This table allows you to compare different catalyst options.
| Catalyst | Key Feature for Chemoselectivity | Example Substrate Scope | Note |
|---|---|---|---|
| LiBr (Lithium Bromide) | Neutral conditions; ideal for acid-sensitive substrates. | Aromatic and α,β-unsaturated aldehydes (in presence of other aldehydes/ketones). | Solvent-free conditions [1]. |
| Hf(OTf)4 (Hafnium Triflate) | Mild, racemization-free for chiral α-aminoaldehydes. | Aliphatic/aromatic aldehydes and ketones; good functional group tolerance. | - |
| YPF4 (Yttrium Triflate) | Highly chemoselective for aldehydes over ketones. | Aldehydes (in presence of ketones). | - |
| I2 (Iodine) | Mild and versatile. | Aldehydes and ketones. | Also useful for transthioacetalization [1]. |
| Cu(DS)2 (Copper Bis(dodecyl sulfate)) | Surfactant-Lewis acid combo; works in water. | Broad carbonyl scope. | Recyclable catalyst, solvent-free operation [1]. |
| HPW (Tungstophosphoric Acid) | Highly selective; solvent-free. | Aldehydes, ketones, diketones. | - |
This is a specific method for chemoselective protection under neutral conditions.
The following diagrams visualize the core experimental workflow and a systematic troubleshooting approach.
Workflow for this compound Protection
Troubleshooting: Slow or Failed Reaction
A key feature of the this compound group is its stability, but this also means harsher conditions are required for its removal (deprotection) in the final synthetic step [2]. Recent research focuses on developing milder methods, such as a new oxalyl chloride-mediated cleavage protocol reported in 2025 [3]. Other established methods include oxidation with hydrogen peroxide/iodine [1] or the use of copper(II) salts under solvent-free conditions [4].
A primary challenge in the Corey-Seebach reaction is the difficulty of the final deprotection step. Harsh conditions can lead to side reactions and low yields. The following table outlines common issues and potential solutions based on established and recent protocols.
| Problem Area | Specific Issue | Possible Cause | Solution & Supporting Evidence | Evidence Level |
|---|---|---|---|---|
| Lithiation | Incomplete deprotonation; side products | Weak base; incorrect temperature; moisture | Use strong organolithium bases (e.g., ( n )-BuLi) at recommended temperatures (-30°C to -78°C) in anhydrous conditions [1] [2]. | Established Protocol |
| Electrophile Reactivity | Low conversion with ketones or sterically hindered electrophiles | Low reactivity of carbonyl compound | For challenging electrophiles like ketones, consider using a catalytic, activated TMS-dithiane variant [2]. | Research Support |
| Dithiane Deprotection | Low yield of final aldehyde; degradation | Harsh acidic conditions (e.g., strong protic acids) | New (2025): Use a mild oxalyl chloride-mediated cleavage protocol [3]. Alternative: Oxidative methods with I₂ / SDS in neutral water or o-iodoxybenzoic acid (IBX)/β-cyclodextrin [4]. | Recent & Established Protocols |
Here are detailed methodologies for two key solutions mentioned in the troubleshooting guide.
This method avoids the need for stoichiometric strong bases.
This 2025 protocol is a sustainable alternative for deprotection.
The following diagrams map the core Umpolung strategy and the troubleshooting logic for improving yield.
I hope this technical support center provides a clear path forward for your experiments. The newly reported oxalyl chloride method is particularly promising for overcoming the classic deprotection challenge [3].
The table below summarizes the key properties and handling requirements for 1,3-Propanedithiol.
| Aspect | Description |
|---|---|
| Odor Profile | Pungent, intense, offensive stench [1] [2] |
| Key Hazard | Stench; Harmful if swallowed, causes skin and serious eye irritation [3] [1] |
| Primary Control | Use in a fume chamber (draft chamber) [3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection, and a face mask [3] |
| Spill & Waste Neutralization | Treat with sodium hypochlorite solution (bleach) [3] [1] |
All weighing, reaction, and purification steps must be performed in a properly functioning fume chamber [3]. You should also wear appropriate PPE, including gloves and eye protection, to prevent skin and eye contact, which can cause irritation [3].
Contaminated instruments and liquid waste should be treated with a sodium hypochlorite solution (common household bleach) after the reaction [3] [1]. Bleach helps to oxidize the thiol compounds, effectively neutralizing the odor.
Yes, researchers have developed several odorless reagents that can act as synthetic equivalents. These are typically non-thiolic compounds that generate the same 1,3-dithiane products in situ without releasing foul-smelling thiols [4]. For example, 2-Chloro-1-(1-chlorovinyl)allylidene]-1,3-dithiane and 2-[1,3]Dithian-2-ylidene-3-oxo-butanamide have been reported as effective, odorless substitutes for thioacetalization reactions [4].
The following is a detailed methodology for a common reaction using 1,3-Propanedithiol, adapted from a supplier's practical example [3]. This procedure emphasizes safety measures for odor control.
Objective: To protect a formyl group (aldehyde) in furfural by converting it into a this compound derivative.
Materials:
Workflow:
Procedure:
| Problem Area | Specific Issue | Troubleshooting Action | Supporting Evidence & Protocols |
|---|
| Reagent Selection | Using inefficient or inappropriate reagents. | Switch to a highly efficient reagent like Mercury(II) nitrate trihydrate for solid-state reactions (1-4 min completion) [1] [2] or Eosin Y with visible light for metal-free conditions (2-5 hours) [3]. | Hg(NO3)2·3H2O Protocol [1] [2]: Grind thioacetal and Hg(NO3)2·3H2O in a 1:2 molar ratio in solid state. Reaction is typically complete in 1-4 minutes. Isolate product by washing with solvent, filtration, and purification. Eosin Y Protocol [3]: Dissolve dithiane in MeCN:H2O (4:1). Add 1 mol% Eosin Y. Stir under blue LED light at room temperature under an oxygen atmosphere for 2-5 hours. | | | Using Mercury(I) salts instead of Mercury(II). | Prefer Hg(II) salts (e.g., Hg(NO3)2). Hg2(NO3)2·2H2O requires longer times (30 min) and gives lower yields (70%) [1]. | The higher affinity of Hg(II) for sulfur drives the rapid and efficient reaction [1]. | | Reaction Setup | Performing reaction in solution instead of solid state. | For metal-based methods, employ solvent-less grinding (mechanochemistry). This drastically reduces reaction times from tens of minutes in solution to just a few minutes [1] [2]. | The solid-state method is fast, reduces pollution, and simplifies handling [1]. | | | Insufficient light or catalyst for photoredox methods. | For visible-light mediated methods, ensure high-intensity blue LED light and an oxygen atmosphere. Verify the activity of the organic photocatalyst (e.g., Eosin Y) [3]. | The reaction is driven by light-activated catalyst generating reactive oxygen species; weak light or degraded catalyst slows it down [3]. | | Substrate & Conditions | Electron-donating groups (e.g., -OMe) on aromatic substrate. | Anticipate slightly longer reaction times. Electron-donating groups can complex with the metal reagent, moderating the rate [1] [2]. | In the Hg(NO3)2 method, a methoxy-substituted dithiane took 3 minutes vs. 1 minute for an alkyl analogue [1]. Plan timeline accordingly. | | | Presence of moisture. | Ensure anhydrous conditions for metal-based methods in organic solvents. Moisture can deactivate the Lewis acid character of the metal reagent [4]. | Many classical deprotection reagents are strong Lewis acids that hydrolyze in water [4]. |
This diagram outlines a logical approach to identify the cause of a slow deprotection reaction.
The table below objectively compares three distinct deprotection methods, highlighting their key performance metrics.
| Method | Reaction Conditions | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Hg(II) Nitrate (Solid State) [1] | Solid-state grinding with Hg(NO₃)₂·3H₂O (2:1 molar ratio), 1-4 minutes | 88 - 96% [1] | 1 - 4 minutes [1] | Extremely fast; excellent yields; simple work-up; solvent-free [1] | Uses toxic heavy metal reagents; generates hazardous waste [1] |
| H₂O₂/I₂ (Micellar System) [2] | 30% H₂O₂, I₂ (5 mol%), SDS, H₂O, neutral pH, ~30 minutes | Up to 95% [2] | ~30 minutes [2] | Green profile (water solvent, no heavy metals); neutral conditions; functional group tolerance [2] | Requires use of surfactants (SDS); aqueous conditions may not suit all substrates [2] |
| Copper(II) Salts (Solvent-Free) [3] | Grinding with Cu(II) salts under solvent-free conditions | Information missing | Information missing | Avoids toxic mercury; solvent-free [3] | Limited quantitative data available for detailed comparison [3] |
Here are the step-by-step experimental workflows for the two well-documented methods.
This method is valued for its remarkable speed and high efficiency.
This method offers an environmentally friendlier alternative.
To help visualize the decision-making process for choosing a deprotection method, refer to the following workflow:
The table below summarizes the key characteristics and differences between these two protecting groups.
| Feature | Dmoc (1,3-Dithian-2-yl-methoxycarbonyl) | dM-Dmoc (Dimethyl-Dmoc) |
|---|---|---|
| Core Structure | 1,3-dithiane ring [1] | This compound ring with a geminal dimethyl group [2] |
| Protected Function | Amines (as carbamates) [3] [4] | Amines (as carbamates) [2] |
| Deprotection Mechanism | Oxidation (e.g., NaIO4) followed by weak base (e.g., aniline) via β-elimination [1] [2] | Oxidation (e.g., NaIO4) followed by weak base (e.g., K2CO3) via β-elimination [2] |
| Key Difference | The side product (1) is a potent Michael acceptor [2]. | The side product (2) is a sterically hindered, weak Michael acceptor [2]. |
| Scavenger Requirement | Essential (large excess of nucleophilic scavenger like aniline required) [2] | Not required (can use non-nucleophilic bases) [2] |
| Primary Advantage | Enables mild, orthogonal deprotection [3] | Retains mild deprotection without the need for excess scavengers, simplifying workup [2] |
The shared deprotection mechanism for both groups is a two-step process, as illustrated below.
This mechanism works because oxidation drastically increases the acidity of the H-2 proton, making the group susceptible to a mild base [1] [2]. The critical difference lies in the side product formed during the second step. For Dmoc, the side product is a highly reactive Michael acceptor that can alkylate the newly deprotected amine, necessitating a large excess of a scavenger like aniline to trap it [2]. The dM-Dmoc group incorporates two methyl groups that sterically shield its side product, rendering it virtually unreactive and eliminating the need for a scavenger [2].
The practical superiority of dM-Dmoc is demonstrated in its application for synthesizing sensitive oligodeoxynucleotides (ODNs).
For researchers selecting between these groups, the primary implications for synthetic strategy are:
The following table provides a comparative overview based on key performance metrics. The data for 1,3-dithiane is primarily compiled from established organic chemistry resources [1] [2], while ketal data is included for context [3].
| Feature | This compound (Thioacetal) | Ethylene Ketal (for comparison) |
|---|---|---|
| Formation Conditions | Lewis/Brønsted acids (e.g., Cu(DS)₂, Yt(OTf)₃, I₂, TsOH-SiO₂, HClO₄-SiO₂) [1]. | Brønsted acids (e.g., p-TsOH), azeotropic water removal [3]. |
| Formation Chemoselectivity | High selectivity for aldehydes over ketones achievable with various catalysts (e.g., Yt(OTf)₃, LiBr) [1]. | Selective for ketones in diketone systems (e.g., ethyl acetoacetate) [3]. |
| Stability to Strong Base | Highly stable (withstands LDA, t-BuOK, RLi, RMgX) [1]. | Generally stable to strong base. |
| Stability to Acid | Stable at pH 1 (RT) to pH 12 (RT); cleaved at pH <1 (100°C) or pH >12 (100°C) [1]. | Stable under basic/weak acid conditions; cleaved by aqueous acid [3]. |
| Stability to Nucleophiles | Stable (RLi, RMgX, RCuLi, enolates, NH₃, NaOCH₃) [1]. | Stable. |
| Stability to Oxidation | Not stable (I₂, Br₂, Cl₂, KMnO₄) [1]. | Stable. |
| Key Advantages | Umpolung chemistry, exceptional stability to strong bases and nucleophiles [1] [4] [2]. | Standard for ketone protection, orthogonal to thioacetals. |
| Key Disadvantages | Requires heavy metal reagents (e.g., Hg(II)) or oxidative conditions for removal; can be odorous [1] [2]. | Not suitable for acid-sensitive substrates; requires careful water removal for formation [3]. |
The procedures below are representative examples for the formation and deprotection of this compound, highlighting different catalytic systems.
Using Iodine as a Catalyst [1]
Using a Reusable Copper Catalyst in Water [1]
Using p-Toluenesulfonic Acid (TsOH) on Silica Gel [1]
Oxidative Deprotection with I₂/H₂O₂ [1]
Hydrolytic Deprotection with o-Iodoxybenzoic Acid (IBX) [1]
Photochemical Deprotection [5]
The unique stability profile of this compound makes it indispensable for specific synthetic challenges. Its most significant application extends beyond simple protection.
Enabling Umpolung and Anion Chemistry: The C2 position of a this compound can be deprotonated to form a carbanion that is nucleophilic at the carbon atom that was originally part of the carbonyl. This reversal of polarity, known as umpolung, is a powerful synthetic tool [4] [2]. This anion can be alkylated or added to electrophiles, allowing for the equivalent of an "acyl anion" to be used in carbon-carbon bond formation.
Application in Medicinal Chemistry: The stability of the this compound group allows it to withstand harsh reaction conditions used to construct complex molecular architectures. A prominent example is its use in the synthesis of bicyclo[1.1.1]pentane (BCP) bioisosteres [4]. BCPs are valuable in drug design as substitutes for aromatic rings. In this application, a 2-aryl-1,3-dithiane anion successfully reacts with highly strained [1.1.1]propellane. The dithiane group is stable to the reaction conditions and is later deprotected to reveal a ketone, providing access to BCP analogues of medicinally important diarylketones [4].
To better visualize the role of this compound in a synthetic sequence and its stability relationships, refer to the following diagrams.
Schematic Workflow for Using this compound as a Protecting Group
Stability Profile of the this compound Protecting Group
The table below summarizes the core experimental findings that demonstrate the greater stability of the trans isomer.
| Experimental Approach | Key Observation | Interpretation & Implication |
|---|---|---|
| Oxidation Studies [1] | trans-dioxide formed preferentially with various oxidants (e.g., MCPBA, O(_3)). | Reaction thermodynamics favor the more stable trans isomer as the major product. |
| Equilibration Studies [1] | cis-dioxide converts to the trans-dioxide upon treatment with N(_2)O(_4). | The trans isomer is confirmed as the thermodynamic minimum on the energy surface. |
| pKa & M.P. Data [1] | trans-dioxide has a higher pKa and melting point than the cis-dioxide. | Suggests differences in electronic structure and more efficient crystal packing for the trans isomer. |
The primary reason for the higher stability of the trans isomer is steric strain. In the cis isomer, the two bulky sulfoxide groups (S=O) are on the same side of the 1,3-dithiane ring, leading to unfavorable steric and dipole interactions. The trans isomer, with the sulfoxide groups on opposite sides, minimizes this repulsion [1]. Computational studies also support this, showing that the conformational inversion process of the this compound system is influenced by these stereoelectronic effects [2].
Here are the methodologies for the key experiments that provide evidence for the stability difference.
The following diagram illustrates the logical workflow of the key experiments that establish the stability of the trans isomer.
The diagram below summarizes the structural relationship and energy difference between the two isomers, based on the experimental evidence.
The table below summarizes the catalysts and their roles as found in the search results.
| Catalyst | Reaction Role | Key Features & Performance | Reaction Conditions |
|---|---|---|---|
| Iron (Fe) Catalysts [1] | Formation: Dithioacetalization of aldehydes with 2-chloro-1,3-dithiane. | Efficient direct access to 1,3-dithianes; good to excellent yields. | Mild conditions; 15 mol% catalyst loading. |
| Iodine (I₂) with H₂O₂ [2] | Deprotection: Conversion of 1,3-dithianes back to carbonyls. | Green alternative to heavy metals; up to 95% yield in 30 min; neutral conditions, prevents overoxidation [2]. | 5 mol% I₂, 30% H₂O₂, SDS micelles in water [2]. |
| Proazaphosphatranes [3] | Nucleophilic Addition: Activates 2-TMS-1,3-dithiane for addition to aldehydes. | Efficient catalyst for C-C bond formation; high yields (up to 98%) with low catalyst loading (5 mol%) [3]. | Anhydrous THF, room temperature, 30 minutes [3]. |
| Organocatalysts [4] | Stereoselective Addition: Enantioselective addition of 2-carboxythioesters-1,3-dithiane to nitroalkenes. | Metal-free strategy; achieves high enantiomeric excess (up to 92%) for synthesizing chiral α-keto esters [4]. | Toluene, 20 mol% cinchona-derived thiourea catalyst, 0-25°C [4]. |
| Fluoride Anions [3] | Nucleophilic Addition: Activates 2-TMS-1,3-dithiane for addition to carbonyls. | Catalytic or stoichiometric activation; requires polar aprotic solvent (e.g., DMF) [3]. | E.g., 10 mol% [n-Bu₄N][Ph₃SiF₂] in DMF [3]. |
Here are the specific experimental methodologies for two key catalytic systems.
This protocol describes a direct method to synthesize this compound derivatives from aldehydes.
This is a mild and green method for converting 1,3-dithianes back to their parent carbonyl compounds.
The following diagram outlines the decision-making process for selecting a catalytic strategy in this compound chemistry, based on your synthetic goal.